1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- is a heterocyclic compound that features a pyrrolo[1,2-c]imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- typically involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is efficient and does not require extensive work-up or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The core structure allows for potential cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and bases such as sodium hydride for substitution reactions. Microwave irradiation is often employed to accelerate reaction rates and improve yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the nitro position.
Scientific Research Applications
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may interact with the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with broad applications in medicinal chemistry.
Pyrrole: Another basic heterocyclic structure that serves as a building block for more complex compounds.
Indole: A structurally related compound with significant biological activity.
Uniqueness
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)- is unique due to its combination of a nitrophenyl group with a pyrrolo[1,2-c]imidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
85915-88-4 |
---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C12H11N3O4/c16-11-10-2-1-7-13(10)12(17)14(11)8-3-5-9(6-4-8)15(18)19/h3-6,10H,1-2,7H2 |
InChI Key |
YBVPBJJXZLGPPB-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
85915-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.